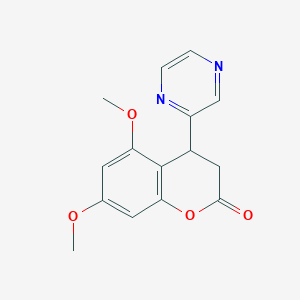
5,7-diMethoxy-4-(pyrazin-2-yl)chroMan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one is a synthetic organic compound with the molecular formula C15H14N2O4. It belongs to the class of chromanones, which are known for their diverse biological activities. This compound features a chromanone core substituted with methoxy groups at positions 5 and 7, and a pyrazinyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-(pyrazin-2-yl)chroman-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dimethoxy-2-hydroxyacetophenone and pyrazine-2-carboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between 5,7-dimethoxy-2-hydroxyacetophenone and pyrazine-2-carboxylic acid in the presence of a suitable condensing agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Cyclization: The intermediate formed undergoes cyclization to yield the chromanone structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Industrial purification methods may include crystallization, distillation, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromanone ring can be reduced to form chromanol derivatives.
Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted pyrazinyl derivatives.
Scientific Research Applications
5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-(pyrazin-2-yl)chroman-2-one involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-2H-chromen-2-one: Lacks the pyrazinyl group, making it less versatile in certain reactions.
5,7-Dihydroxy-4-(pyrazin-2-yl)chroman-2-one: Hydroxy groups instead of methoxy, leading to different reactivity and biological activity.
Uniqueness
5,7-Dimethoxy-4-(pyrazin-2-yl)chroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5,7-dimethoxy-4-pyrazin-2-yl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H14N2O4/c1-19-9-5-12(20-2)15-10(11-8-16-3-4-17-11)7-14(18)21-13(15)6-9/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
HCUNOEBEHRYXIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)O2)C3=NC=CN=C3)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
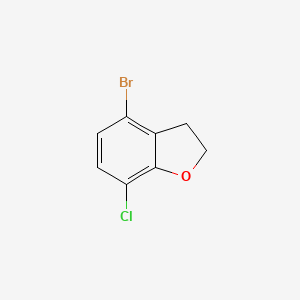
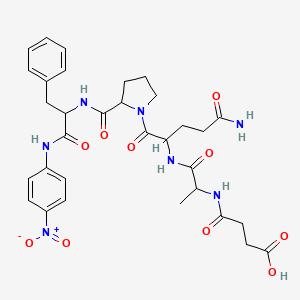
![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
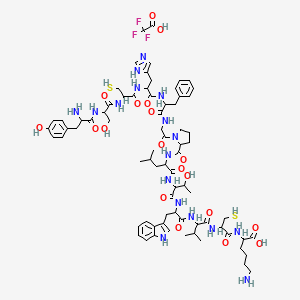
![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)


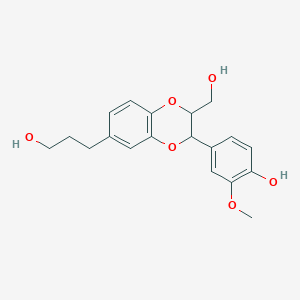
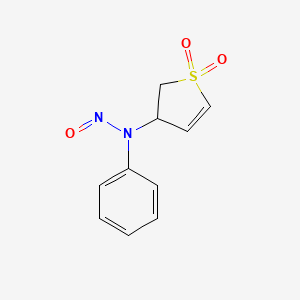
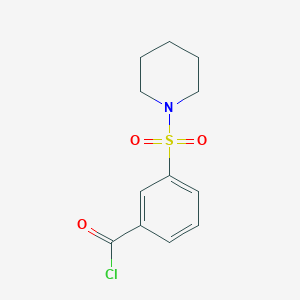


![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
